2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves examining the molecular structure of the compound, often using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, and the products that are formed .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis : Research on compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene involves synthesis and structural confirmation through various techniques such as X-ray crystallography, NMR, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Copper-Catalyzed Synthesis : Studies on the efficient synthesis of complex organic compounds, such as 2-arylbenzimidazoles, use related fluoronitrobenzene derivatives, indicating potential in organic synthesis (Sayahi et al., 2018).
Organocatalytic Syntheses : Organocatalytic protocols have been developed for synthesizing benzoxazoles and benzothiazoles using similar fluoronitrobenzene compounds. These methods involve C-H functionalization and bond formation (Alla, Sadhu, & Punniyamurthy, 2014).
Palladium-Catalyzed Reactions : The catalysis of reactions such as amination and coupling of electron-deficient aryl fluorides, using palladium, have been studied with compounds like 2-fluoronitrobenzene (Kim & Yu, 2003).
Electron Spin Resonance Studies : Research has been conducted on the electron spin resonance spectra of anion radicals derived from fluorine-substituted nitro-aromatic compounds, highlighting potential applications in understanding electronic properties (Fischer & Zimmermann, 1968).
Radiotracer Applications : Studies on [18F]fluoroethanol and [18F]fluoropropanol include their use in the synthesis of radiotracers for positron emission tomography (PET) (Pan et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-1-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYQTDKPDAJMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455125 | |
Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129464-01-3 | |
Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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